molecular formula C10H18O B13241803 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde

1-(2-Methylpropyl)cyclopentane-1-carbaldehyde

Cat. No.: B13241803
M. Wt: 154.25 g/mol
InChI Key: IKCCFNKBOZXJLK-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . Its CAS Registry Number is 1509084-36-9 . This molecule features a cyclopentane ring that is substituted at the same carbon by both a formyl group (-CHO) and a 2-methylpropyl (isobutyl) group, defining it as a cyclopentanecarbaldehyde derivative . The aldehyde functional group is a key site of reactivity, making this compound a valuable intermediate in organic synthesis and materials science research. It is suitable for exploration in various fields, including the development of novel fragrance ingredients , the synthesis of more complex chemical architectures, and as a building block in pharmaceutical research. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in diagnostics, drugs, or other human or veterinary applications.

Properties

IUPAC Name

1-(2-methylpropyl)cyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-10(8-11)5-3-4-6-10/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCCFNKBOZXJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Core Functionalization via Isomerization and Addition Reactions

A well-documented approach to functionalized cyclopentane derivatives involves starting from cyclohexanol or cyclohexene, which undergo thermal and catalytic transformations to yield methyl-substituted cyclopentene intermediates. These intermediates can then be further reacted to introduce desired substituents.

  • Step 1: Dehydration of Cyclohexanol to Cyclohexene

    Cyclohexanol is dehydrated thermally over silica or silicon dioxide catalysts at elevated temperatures (~250 °C) to yield cyclohexene with high conversion (~97.5%).

  • Step 2: Isomerization of Cyclohexene to 1-Methylcyclopentene

    Cyclohexene is isomerized in the gas phase over acidic catalysts such as silicon dioxide at ~400 °C to produce 1-methylcyclopentene, a key intermediate.

  • Step 3: Addition of Nucleophiles to 1-Methylcyclopentene

    The double bond of 1-methylcyclopentene can undergo addition reactions with nucleophiles HX (where X = hydroxyl, alkoxy, or chlorine groups) in the presence of acidic catalysts (e.g., ion exchange resins or zeolites). This step allows the introduction of hydroxyl or alkoxy substituents at the 1-position, forming cyclopentane derivatives.

Introduction of the 2-Methylpropyl Side Chain

For the specific 2-methylpropyl substituent, synthetic routes typically involve alkylation or substitution reactions on the cyclopentane ring or its derivatives:

  • Alkylation of Cyclopentane Derivatives

    The 1-position of cyclopentane derivatives bearing reactive groups (e.g., hydroxyl or halides) can be alkylated using 2-methylpropyl halides or organometallic reagents under controlled conditions to introduce the 2-methylpropyl group.

  • Use of Organometallic Reagents

    Organolithium or Grignard reagents derived from 2-methylpropyl halides can be reacted with cyclopentanone derivatives to form tertiary alcohols, which can be subsequently oxidized or transformed into aldehydes [general organic synthesis knowledge].

Formation of the Aldehyde Group at the 1-Position

The aldehyde function (-CHO) is typically introduced via:

  • Oxidation of Primary Alcohols

    If the 1-position bears a primary alcohol (formed by nucleophilic addition or reduction steps), selective oxidation using reagents such as PCC (pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation can yield the aldehyde.

  • Formylation Reactions

    Alternative formylation methods include the Vilsmeier-Haack reaction on activated cyclopentane derivatives, though regioselectivity must be controlled.

Detailed Two-Stage Process from Patents for Related Cyclopentane Derivatives

Two patents describe a two-stage continuous process for preparing 1-methylcyclopentane derivatives, which can be adapted for preparing 1-(2-methylpropyl)cyclopentane-1-carbaldehyde by modifying reagents and reaction conditions.

Stage Description Conditions Outcome
1 Thermal conversion of cyclohexanol or cyclohexene to 1-methylcyclopentene 250 °C dehydration over silica; 400 °C isomerization over silica High yield (~60%) of 1-methylcyclopentene
2 Addition of nucleophiles HX (e.g., alcohols) to 1-methylcyclopentene in liquid phase with acidic catalysts 20–100 °C, preferably 40–90 °C; 0.1–10 bar; solid acidic catalysts (ion exchangers, zeolites) Formation of cyclopentane derivatives with alkoxy or hydroxyl substituents

This process includes recycling of by-products (3- and 4-methylcyclopentene) to improve yields. Fractional distillation is used for purification.

Research Findings and Experimental Notes

  • The use of solid acidic catalysts such as Amberlyst ion exchangers or zeolites enhances selectivity and allows catalyst reuse.
  • Reactive distillation can be employed in the second stage, where reaction and separation occur simultaneously, improving efficiency.
  • Side products and unreacted starting materials are separated by fractional distillation under reduced pressure (1 bar to 100 mbar).
  • Reaction mixtures are analyzed by gas chromatography (GC) to determine conversion and yield.
  • The molar ratio of 1-methylcyclopentene to nucleophile HX is critical, typically maintained between 1:1 and 1:10, with an excess of HX preferred for complete conversion.

Data Table: Typical Reaction Conditions and Yields for Cyclopentane Derivative Preparation

Parameter Typical Range/Value Notes
Dehydration temperature 250 °C Cyclohexanol to cyclohexene
Isomerization temperature 400 °C Cyclohexene to 1-methylcyclopentene
Catalyst type Silica, silicon dioxide Solid acid catalyst for dehydration/isomerization
Addition reaction temperature 20–100 °C (preferably 40–90 °C) Liquid phase with acidic catalyst
Reaction pressure 0.1–10 bar (preferably 1–5 bar) Not critical, adjusted for process
Molar ratio (1-methylcyclopentene:HX) 1:1 to 1:10 (preferably 1:2 to 1:5) HX = water or C1–C10 alcohols
Catalyst form Fixed bed or suspended Facilitates separation and reuse
Yield of 1-methylcyclopentene ~60% After isomerization step
Purification Fractional distillation under vacuum Separation of product and unreacted materials

Summary and Expert Recommendations

  • The preparation of 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde likely involves initial formation of a cyclopentane intermediate (e.g., 1-methylcyclopentene) via cyclohexanol dehydration and cyclohexene isomerization.
  • Subsequent functionalization steps include nucleophilic addition to introduce hydroxyl or alkoxy groups, followed by selective alkylation or side-chain introduction of the 2-methylpropyl group.
  • The aldehyde group can be installed by oxidation of a primary alcohol intermediate or direct formylation under controlled conditions.
  • Employing solid acid catalysts and reactive distillation improves efficiency and product purity.
  • Recycling of by-products enhances overall yield and process sustainability.
  • Analytical techniques such as GC and fractional distillation are essential for process monitoring and product purification.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopentane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products:

    Oxidation: 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(2-Methylpropyl)cyclopentane-1-methanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

1-(2-Methylpropyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cycloalkane derivatives on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde is not well-documented. as an aldehyde, it can participate in various biochemical pathways, potentially interacting with enzymes and other proteins. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde:

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
2,5-Di(cyclopentylidene)cyclopentan-1-one 5682-82-6 C15H20O Conjugated cyclopentylidene groups; ketone functionality. Limited toxicity data; used in research settings .
1-Methylcyclopentanol 1462-03-9 C6H12O Cyclopentanol core; hydroxyl group instead of aldehyde. Causes respiratory and eye irritation (H319, H335); used in R&D .
(1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde 55253-28-6 C11H16O Stereochemically defined; isopropenyl substituent. Listed in fragrance databases; potential blending agent .
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone Not provided Likely C15H22O Cyclohexene and cyclopentanone moieties; branched alkyl chain. Structural complexity may influence volatility and solubility .

Physicochemical Properties

  • Reactivity: Aldehyde vs. Ketone: 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde’s aldehyde group is more reactive toward nucleophiles (e.g., Grignard reagents) compared to ketones like 2,5-Di(cyclopentylidene)cyclopentan-1-one . Steric Effects: The 2-methylpropyl substituent may hinder reactions at the aldehyde site, unlike smaller substituents in 1-Methylcyclopentanol .
  • Safety Profiles: Aldehydes: Generally more irritating than alcohols or ketones. While direct data are lacking, analogs like 1-Methylcyclopentanol (H319: severe eye irritation) suggest similar hazards for aldehydes . Environmental Impact: No environmental classifications are reported for cyclopentane-carbaldehyde derivatives, unlike regulated substances under EC1272/08 .

Research Findings and Data Gaps

  • Toxicity: Limited data exist for 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde. Analogous compounds (e.g., 1-Methylcyclopentanol) indicate moderate hazards, but aldehyde-specific studies are needed .
  • Stereochemical Influence : The (1R,2R,5S)-configured analog (CAS 55253-28-6) demonstrates the role of stereochemistry in bioactivity, a factor requiring exploration for the target compound .

Biological Activity

1-(2-Methylpropyl)cyclopentane-1-carbaldehyde is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential biological activities that may be beneficial in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.24 g/mol
  • IUPAC Name : 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

1-(2-Methylpropyl)cyclopentane-1-carbaldehyde has been studied for its potential biological activities, particularly its antimicrobial effects. The compound's aldehyde functional group is known to interact with various biological targets, leading to different pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde exhibits significant antimicrobial properties. For instance, it has shown effectiveness against a range of pathogenic bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

The proposed mechanism of action for 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde involves the formation of reactive aldehyde species that can modify proteins and nucleic acids within microbial cells. This interaction can disrupt cellular functions, leading to cell death or inhibition of growth.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal examined the efficacy of various aldehydes, including 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde, against common pathogens. The results indicated that this compound had a notable effect on inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • In Vivo Studies :
    In vivo studies conducted on animal models demonstrated that administration of the compound led to a significant reduction in infection rates caused by Staphylococcus aureus. The study concluded that the compound could potentially serve as an adjunct therapy in treating bacterial infections.
  • Synergistic Effects :
    Research exploring the synergistic effects of combining 1-(2-Methylpropyl)cyclopentane-1-carbaldehyde with traditional antibiotics showed enhanced antimicrobial activity, suggesting potential applications in overcoming antibiotic resistance.

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